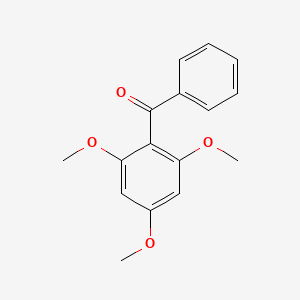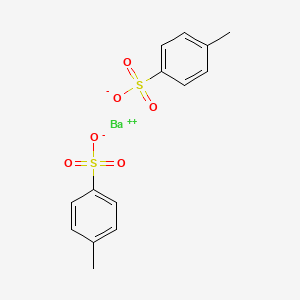
3-ヒドロキシキノリン N-オキシド
概要
説明
3-Hydroxyquinoline N-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound
科学的研究の応用
3-Hydroxyquinoline N-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
3-Hydroxyquinoline N-oxide is a functionalized quinoline, a structural unit that is widespread in various natural products and functional materials . It has been found to target mitochondrial complex II (succinate-ubiquinone oxidoreductase) . This complex plays a crucial role in the electron transport chain, which is essential for cellular respiration and energy production.
Mode of Action
The compound acts as an inhibitor of mitochondrial complex II . By inhibiting this complex, it disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell. This disruption can lead to cell death, making 3-Hydroxyquinoline N-oxide a potential therapeutic agent.
Biochemical Pathways
The inhibition of mitochondrial complex II by 3-Hydroxyquinoline N-oxide affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as signal transduction, DNA replication, and muscle contraction.
Pharmacokinetics
The compound is synthesized from ketones having a 2-nitrophenyl group at the α-position relative to the carbonyl group . The substrates are prepared via a S_NAr reaction or a Sonogashira coupling
Result of Action
The primary result of 3-Hydroxyquinoline N-oxide’s action is the inhibition of mitochondrial complex II, leading to a disruption in the electron transport chain . This disruption decreases ATP production, which can lead to cell death. Therefore, 3-Hydroxyquinoline N-oxide has potential therapeutic applications, particularly in conditions where the induction of cell death is beneficial, such as in cancer treatment.
生化学分析
Biochemical Properties
3-Hydroxyquinoline N-oxide interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the succinate-ubiquinone reductase activity of mitochondrial complex II . This interaction is crucial in the electron transport chain, a key biochemical pathway involved in energy production.
Cellular Effects
The effects of 3-Hydroxyquinoline N-oxide on cells are primarily related to its impact on mitochondrial function. By inhibiting complex II, it disrupts the electron transport chain, potentially affecting ATP production and overall cellular metabolism . This can influence cell signaling pathways and gene expression, altering cell function .
Molecular Mechanism
The molecular mechanism of 3-Hydroxyquinoline N-oxide involves its binding to complex II in the mitochondria. This binding inhibits the enzyme’s activity, disrupting the flow of electrons in the electron transport chain . This can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
Over time, the effects of 3-Hydroxyquinoline N-oxide can change. For instance, its inhibitory effect on complex II may lead to compensatory changes in other parts of the electron transport chain . Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 3-Hydroxyquinoline N-oxide can vary with dosage in animal models. While specific studies on 3-Hydroxyquinoline N-oxide are limited, related compounds have shown dose-dependent effects . High doses could potentially lead to toxic or adverse effects due to the disruption of mitochondrial function.
Metabolic Pathways
3-Hydroxyquinoline N-oxide is involved in the electron transport chain, a key metabolic pathway in cells. It interacts with complex II, a component of this pathway, and can affect the flow of electrons, which in turn influences metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of 3-Hydroxyquinoline N-oxide is likely within the mitochondria, given its interaction with complex II, a mitochondrial enzyme . Its localization could affect its activity or function, potentially influencing cellular metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxyquinoline N-oxide can be synthesized from ketones having a 2-nitrophenyl group at the α-position relative to the carbonyl group. The substrates are prepared via a nucleophilic aromatic substitution reaction or a Sonogashira coupling. Treatment with sodium tert-butoxide in dimethyl sulfoxide produces the corresponding quinoline N-oxides .
Another method involves the oxidation of 3,4-dihydroquinoline with oxygen. The general procedure includes extracting the compound with dichloromethane, washing with a saturated aqueous solution of sodium bicarbonate, and drying over magnesium sulfate .
Industrial Production Methods
Industrial production methods for 3-Hydroxyquinoline N-oxide typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.
化学反応の分析
Types of Reactions
3-Hydroxyquinoline N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar applications in chemistry and biology.
2-Heptyl-4-hydroxyquinoline N-oxide: Known for its antibacterial properties and mechanism of action.
Uniqueness
3-Hydroxyquinoline N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
1-oxidoquinolin-1-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOCAKHNPIOFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344232 | |
| Record name | 3-Hydroxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59953-98-9 | |
| Record name | 3-Hydroxyquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B1615550.png)





![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)



